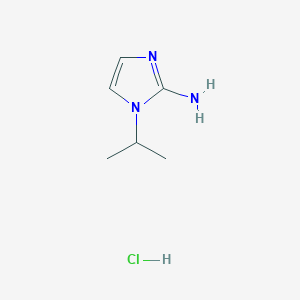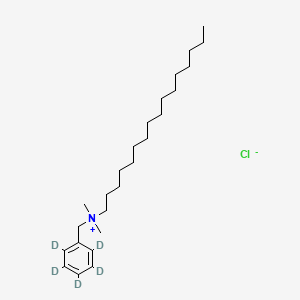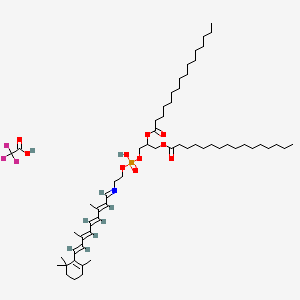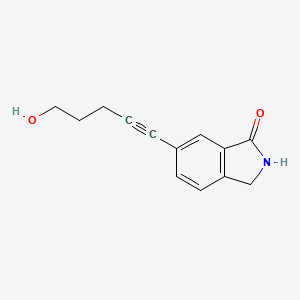
2-Bromo-3-chloro-4-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-chloro-4-methoxybenzaldehyde is an aromatic aldehyde with the molecular formula C8H6BrClO2. This compound is characterized by the presence of bromine, chlorine, and methoxy substituents on a benzaldehyde ring. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-chloro-4-methoxybenzaldehyde typically involves the bromination and chlorination of 4-methoxybenzaldehyde. The process can be carried out using bromine (Br2) and chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction conditions often include controlled temperatures and solvent systems to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. Safety measures are crucial due to the handling of halogens and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-3-chloro-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: KMnO4 or CrO3 in acidic or basic conditions.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents.
Major Products:
Substitution: Derivatives with different functional groups replacing bromine or chlorine.
Oxidation: 2-Bromo-3-chloro-4-methoxybenzoic acid.
Reduction: 2-Bromo-3-chloro-4-methoxybenzyl alcohol.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-chloro-4-methoxybenzaldehyde is utilized in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceutical compounds with antimicrobial or anticancer properties.
Industry: Used in the production of agrochemicals, dyes, and fragrances.
Wirkmechanismus
The mechanism of action of 2-Bromo-3-chloro-4-methoxybenzaldehyde involves its interaction with molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The presence of bromine and chlorine atoms can enhance the compound’s reactivity and specificity towards certain biological targets .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-4-methoxybenzaldehyde: Lacks the chlorine substituent but shares similar reactivity.
3-Chloro-4-methoxybenzaldehyde: Lacks the bromine substituent.
2-Bromo-3-chloro-4-hydroxybenzaldehyde: Contains a hydroxyl group instead of a methoxy group.
Uniqueness: 2-Bromo-3-chloro-4-methoxybenzaldehyde is unique due to the combination of bromine, chlorine, and methoxy substituents, which confer distinct chemical and biological properties. This combination allows for selective reactions and interactions that are not possible with other similar compounds.
Eigenschaften
Molekularformel |
C8H6BrClO2 |
|---|---|
Molekulargewicht |
249.49 g/mol |
IUPAC-Name |
2-bromo-3-chloro-4-methoxybenzaldehyde |
InChI |
InChI=1S/C8H6BrClO2/c1-12-6-3-2-5(4-11)7(9)8(6)10/h2-4H,1H3 |
InChI-Schlüssel |
BXOQRJXZRDMJNZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)C=O)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


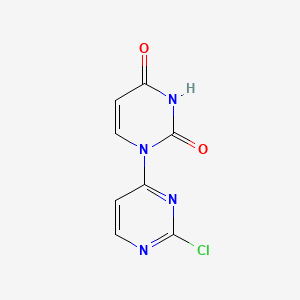
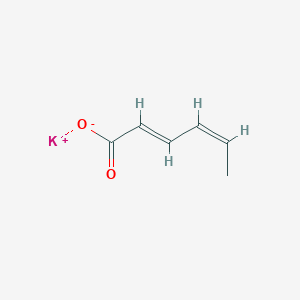
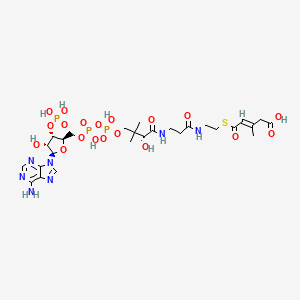
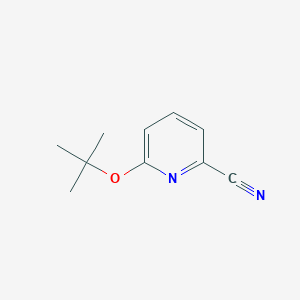
![N,N',N''-([1,1'-Biphenyl]-2,2',5-triyl)triacetamide](/img/structure/B13853432.png)
![2-ethoxy-3-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid](/img/structure/B13853443.png)
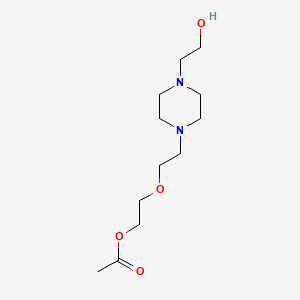
![1-[5-(3,4-Dichlorophenyl)pyrimidin-2-yl]ethanone](/img/structure/B13853450.png)
![[3-Bromo-5-(3-methoxypropyl)-4-methylphenyl]methanol](/img/structure/B13853461.png)
